
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol is a compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of two phenyl groups, a trifluoromethyl group, and a dihydropyrazol-4-ol core. The trifluoromethyl group is known for its significant impact on the biological activity and chemical properties of organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
作用機序
The mechanism of action of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- (3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4,6-trifluorophenoxy)-2-pyrrolidinecarboxylic acid
Uniqueness
The uniqueness of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
918486-84-7 |
|---|---|
分子式 |
C16H13F3N2O |
分子量 |
306.28 g/mol |
IUPAC名 |
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)15-14(22)13(11-7-3-1-4-8-11)21(20-15)12-9-5-2-6-10-12/h1-10,13-14,22H/t13-,14-/m0/s1 |
InChIキー |
FRPWKJHQLKBBBX-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C(=NN2C3=CC=CC=C3)C(F)(F)F)O |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=NN2C3=CC=CC=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
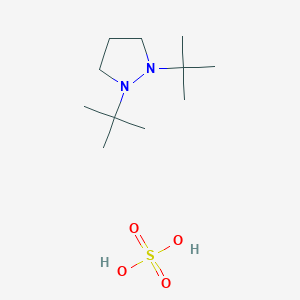

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
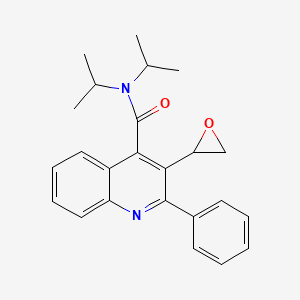
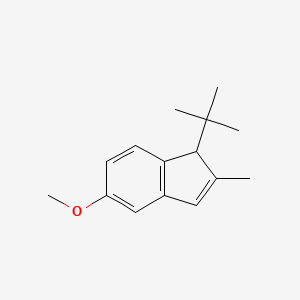
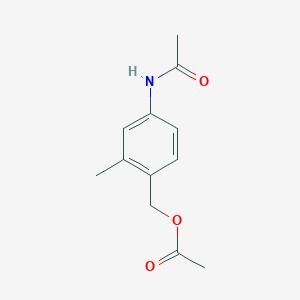
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)

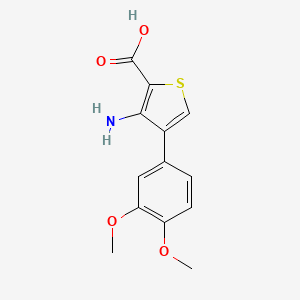
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
